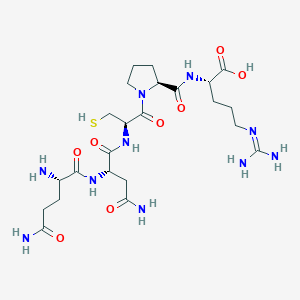![molecular formula C24H16Br2O4S B14422190 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) CAS No. 79915-96-1](/img/structure/B14422190.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) is an organic compound that features a sulfonyl group bridging two phenyleneoxy groups, each of which is further substituted with a bromobenzene moiety
Méthodes De Préparation
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) typically involves the reaction of 4,4’-sulfonyldiphenol with 3-bromophenol in the presence of a suitable base and a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The phenyleneoxy groups can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases such as sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) involves its ability to interact with various molecular targets through its functional groups. The sulfonyl group can form strong interactions with electron-rich sites, while the bromobenzene moieties can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) include:
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-bromobenzene): This compound has a similar structure but with bromine atoms on the para position.
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2-bromobenzene): This compound has bromine atoms on the ortho position.
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-chlorobenzene): This compound has chlorine atoms instead of bromine.
Propriétés
IUPAC Name |
1-bromo-3-[4-[4-(3-bromophenoxy)phenyl]sulfonylphenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Br2O4S/c25-17-3-1-5-21(15-17)29-19-7-11-23(12-8-19)31(27,28)24-13-9-20(10-14-24)30-22-6-2-4-18(26)16-22/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBNFCSUGUQODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Br2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540612 |
Source


|
| Record name | 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79915-96-1 |
Source


|
| Record name | 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)

![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)






![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)

